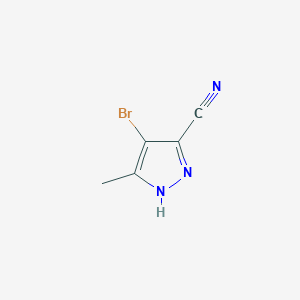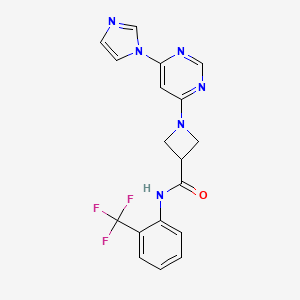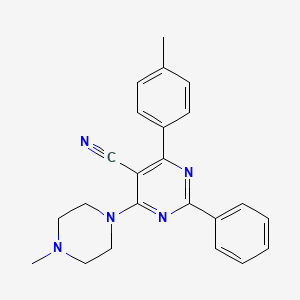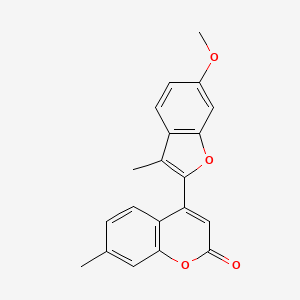
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a derivative of tetrahydrobenzothiophene . It is related to a class of compounds that have been studied for their potential biological activity .
Synthesis Analysis
The synthesis of similar compounds has been carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC), and the determination of related impurities was done by HPLC .Molecular Structure Analysis
The molecular structure of this compound is related to the tetrahydrobenzothiophene structure . Fused benzoseleno-phenopyrimidine systems were also obtained by reaction of 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile with formamide, carbon disulfide, and phenyl isothiocyanate .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with ethylenediamine in the presence of a catalytic amount of carbon disulfide . It can also react with formamide, carbon disulfide, and phenyl isothiocyanate .Aplicaciones Científicas De Investigación
Biological Activity and Pharmacological Prospects
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have been a subject of interest in the scientific community due to their promising biological activities. Research has shown that these compounds exhibit significant antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents. The structural analysis of these compounds reveals intramolecular N-H...N hydrogen bonding, which contributes to their biological activity by stabilizing the molecular conformation and enhancing interaction with biological targets. Studies have focused on optimizing the synthesis conditions and developing analysis methods for these compounds to further understand their pharmacological potential, particularly in cytostatic, anti-tubercular, and anti-inflammatory applications (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003); (С. Чиряпкин, П. Кодониди, Аlexey S. Chiriapkin, I. Kodonidi, Mikhail V. Larsky, 2021).
Synthesis and Chemical Characterization
The synthesis and chemical characterization of these compounds have also been explored extensively. Novel methodologies have been developed for the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, demonstrating the versatility of these compounds in chemical transformations. These studies provide valuable insights into the structure-activity relationships, facilitating the design of derivatives with enhanced pharmacological properties. The synthesis approaches aim at increasing the yield and purity of the compounds, which is crucial for their potential pharmaceutical application (С. Чиряпкин, П. Кодониди, Аlexey S. Chiriapkin, I. Kodonidi, Mikhail V. Larsky, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes that result in its biological activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
A related compound showed desirable drug-likeness and oral bioavailability characteristics , which could suggest similar properties for this compound.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects.
Action Environment
The environment can often play a significant role in the effectiveness of similar compounds .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Pyruvate Dehydrogenase Kinase-1 (PDK-1) and Lactate Dehydrogenase A (LDHA), which are key enzymes involved in cellular metabolism . These interactions suggest that this compound may influence metabolic pathways and energy production within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in colorectal cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death and inhibition of tumor growth . Additionally, it exhibits antioxidant properties, which can protect cells from oxidative stress and damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of PDK-1 and LDHA disrupts the glycolytic pathway, reducing the availability of energy for rapidly proliferating cancer cells . This compound also influences gene expression, potentially altering the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as tumor growth inhibition and reduction of oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of PDK-1 and LDHA affects the glycolytic pathway, leading to changes in glucose metabolism and lactate production . These interactions suggest that this compound may have broader implications for metabolic regulation and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it may exert its therapeutic effects . Additionally, its interaction with transporters may influence its localization and bioavailability within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with key enzymes involved in metabolic pathways . This localization is likely directed by specific targeting signals or post-translational modifications that guide the compound to its site of action .
Propiedades
IUPAC Name |
2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c16-14(18)13-11-7-6-10(8-12(11)19-15(13)17)9-4-2-1-3-5-9/h1-5,10H,6-8,17H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKDAJZBVQKUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2592384.png)



![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)


![2-Chloro-N-[[(2R,3S)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2592397.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)
![1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2592403.png)
![3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2592404.png)
